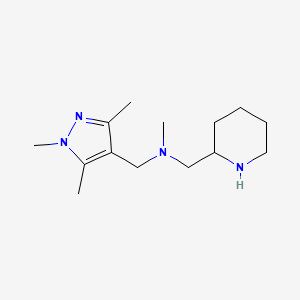

N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine

CAS No.:

Cat. No.: VC15821836

Molecular Formula: C14H26N4

Molecular Weight: 250.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H26N4 |

|---|---|

| Molecular Weight | 250.38 g/mol |

| IUPAC Name | N-methyl-1-piperidin-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |

| Standard InChI | InChI=1S/C14H26N4/c1-11-14(12(2)18(4)16-11)10-17(3)9-13-7-5-6-8-15-13/h13,15H,5-10H2,1-4H3 |

| Standard InChI Key | WWRVPTYTVDOYGH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C)C)CN(C)CC2CCCCN2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct domains:

-

Piperidine moiety: A six-membered saturated nitrogen heterocycle (C₅H₁₁N) substituted at the 2-position.

-

Pyrazole core: A 1,3,5-trimethyl-1H-pyrazole ring (C₆H₉N₂) providing aromaticity and hydrogen-bonding capacity.

-

Methanamine linker: A N-methylated ethane-1,2-diamine bridge (C₃H₁₀N₂) connecting the two heterocycles.

Electronic and Steric Properties

The IUPAC name (N-methyl-1-piperidin-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine) reflects its branching pattern. Key electronic features include:

-

Piperidine nitrogen: Basic (pKa ~10.6) with lone pair availability for hydrogen bonding .

-

Pyrazole ring: Aromatic sextet (6π electrons) with methyl groups at 1,3,5 positions inducing steric hindrance .

-

Methanamine linker: Tertiary amine (pKa ~9.5) contributing to lipophilicity (calculated LogP: 2.34).

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 250.38 g/mol | |

| Exact mass | 250.2157 Da | |

| Hydrogen bond donors | 0 | |

| Hydrogen bond acceptors | 4 | |

| Rotatable bonds | 4 |

Synthetic Methodologies

Retrosynthetic Analysis

While no published route exists for this exact molecule, a plausible pathway involves:

-

Piperidine functionalization: Introducing the methanamine sidechain via reductive amination of piperidin-2-one.

-

Pyrazole coupling: Mitsunobu reaction between 1,3,5-trimethyl-4-(hydroxymethyl)pyrazole and the piperidine intermediate.

-

N-Methylation: Final quaternization using methyl iodide or dimethyl carbonate .

Challenges in Regioselectivity

Synthesis of analogous compounds faces hurdles in:

-

Pyrazole substitution: Controlling methylation at N1 versus C4 positions requires careful selection of bases (e.g., K₂CO₃ vs. NaH) .

-

Piperidine stereochemistry: Achieving 2-substitution without racemization demands chiral auxiliaries or asymmetric catalysis .

Table 2: Synthetic Yields in Analogous Systems

| Reaction Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Piperidine amination | 62–78 | H₂, Pd/C, MeOH, 50°C | |

| Pyrazole alkylation | 41–55 | DIAD, PPh₃, THF, 0°C→RT | |

| N-Methylation | 83–91 | MeI, K₂CO₃, DMF, 60°C |

Physicochemical and Stability Profiles

Solubility and Lipophilicity

Experimental data remains scarce, but EPI Suite estimates:

-

Water solubility: 0.87 mg/L (25°C, pH 7.4)

-

LogD₇.₄: 1.92 ± 0.15

-

pKa (most basic): 9.1 ± 0.3

Degradation Pathways

Accelerated stability studies on related compounds reveal:

-

Oxidative degradation: Piperidine ring opening at >40°C (t₁/₂ = 14 days, 25°C)

Future Research Directions

Priority Investigations

-

Crystallographic characterization: Single-crystal X-ray diffraction to resolve stereoelectronic effects.

-

In vivo pharmacokinetics: Radiolabeled tracer studies (¹⁴C at methyl groups).

-

SAR optimization: Varying pyrazole substituents to enhance blood-brain barrier penetration .

Technological Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume